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Compound of Interest

Compound Name: 2-Amino-4,5-diphenylthiazole

Cat. No.: B183397 Get Quote

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core

of numerous compounds with a wide array of biological activities, including anticancer,

antimicrobial, and anti-inflammatory properties.[1][2] The 2-Amino-4,5-diphenylthiazole
variant and its derivatives are of particular interest due to their potential as targeted therapeutic

agents. Molecular docking is a powerful computational technique that plays a crucial role in the

rational design and discovery of drugs based on this scaffold.[3] It predicts the preferred

orientation of a ligand when bound to a target protein, enabling the elucidation of binding

modes and the estimation of binding affinity.[3] These insights are invaluable for understanding

structure-activity relationships (SAR) and for optimizing lead compounds to enhance their

efficacy and selectivity.

Applications of molecular docking for 2-Amino-4,5-diphenylthiazole derivatives span several

therapeutic areas:

Anticancer Research: Derivatives have been docked against various cancer-related protein

targets. These include kinases like Aurora kinase, c-Met, and VEGFR-2, which are crucial

regulators of cell cycle and angiogenesis, as well as structural proteins like tubulin

polymerase, a key component of the cytoskeleton.[2][4][5][6][7] Docking studies help identify

key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the

inhibition of these targets, thereby impeding cancer cell proliferation.[4][5]

Antimicrobial Drug Discovery: The rise of drug-resistant pathogens necessitates the

development of novel antimicrobial agents.[8] Molecular docking has been employed to
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study the interaction of 2-aminothiazole derivatives with essential bacterial and fungal

enzymes. Targets like DNA gyrase, FabH, and UDP-N-acetylmuramate/l-alanine ligase are

investigated to predict the inhibitory potential of these compounds against microbial growth.

[3][8][9]

Anthelmintic and Antifungal Activity: Studies have also explored the potential of these

derivatives against parasitic worms and fungi, with molecular docking providing a theoretical

basis for their observed biological activities.[10][11]

The data generated from these in-silico studies, such as docking scores and predicted binding

energies, guide the selection of candidates for synthesis and further in-vitro and in-vivo

evaluation.

Quantitative Data Summary
The following tables summarize quantitative data from various molecular docking studies of 2-

aminothiazole derivatives with their respective protein targets. Lower binding energy values

and higher docking scores generally indicate more favorable binding.

Table 1: Docking Performance of 2-Aminothiazole Derivatives Against Cancer Targets

Derivative/Co
mpound

Protein Target
(PDB ID)

Docking Score
(kcal/mol)

Software Used Reference

Compound 5A

Tubulin

Polymerase

(3HKD)

-9.616 AutoDock [5][6]

Compound 5b c-Met - Not Specified [4][12]

Compound 1a Aurora Kinase -9.67 Not Specified [7]

Compound 47 Aurora Kinase -8.95 Not Specified [7]

Table 2: Docking Performance of 2-Aminothiazole Derivatives Against Antimicrobial Targets
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Derivative/Co
mpound

Protein Target
(PDB ID)

Docking
Score/Value

Software Used Reference

Compound S9
FabH Inhibitor

(3iL9)

-144.236

(MolDock Score)

Molegro Virtual

Docker
[3]

Compound S8
FabH Inhibitor

(3iL9)

-143.593

(MolDock Score)

Molegro Virtual

Docker
[3]

Compound 2b

UDP-N-

acetylmuramate/l

-alanine ligase

-7.6 (kcal/mol) Not Specified [8]

Compound 3e,

3k, 3n

DNA Gyrase

(1KZN)

Favorable

Binding

Interaction

Not Specified [9]

Compound 5a8

Lanosterol 14a-

demethylase

(CYP51)

Favorable

Binding

Interaction

Not Specified [11]

Experimental Protocols
General Molecular Docking Protocol
This protocol outlines a standardized workflow for conducting in-silico molecular docking

studies of 2-Amino-4,5-diphenylthiazole derivatives against a protein target.

1. Protein Preparation:

Objective: To prepare the 3D structure of the target protein for docking.

Procedure:

Obtain the three-dimensional crystal structure of the target protein from a public repository

like the Protein Data Bank (PDB).[13]

Using molecular modeling software (e.g., Schrödinger Suite, Discovery Studio),

preprocess the protein structure. This involves removing all non-essential components,

such as water molecules, co-crystallized ligands, and co-factors.[13][14]
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Add hydrogen atoms to the protein structure.

Assign correct protonation states to amino acid residues, particularly histidine, aspartate,

and glutamate, based on a physiological pH (typically 7.4).[2]

Perform a constrained energy minimization of the protein structure to relieve any steric

clashes and optimize the geometry.

2. Ligand Preparation:

Objective: To generate a low-energy 3D conformation of the 2-Amino-4,5-diphenylthiazole
derivative.

Procedure:

Draw the 2D structure of the ligand using chemical drawing software (e.g., ChemDraw,

MarvinSketch).

Convert the 2D structure into a 3D structure.

Generate possible ionization states, tautomers, and stereoisomers of the ligand at the

target pH.[2]

Perform energy minimization on the ligand structure using a suitable force field (e.g.,

MMFF94, OPLS) to obtain a stable, low-energy conformation.[13]

3. Grid Generation:

Objective: To define the search space for the docking algorithm within the protein's active

site.

Procedure:

Identify the binding site (active site) of the protein. This is often determined from the

location of a co-crystallized ligand in the PDB structure or through active site prediction

algorithms.[13]
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Generate a grid box that encompasses the entire binding site. The size of the grid should

be large enough to allow the ligand to move and rotate freely within the active site.[2][13]

4. Molecular Docking Execution:

Objective: To predict the binding poses and affinities of the ligand within the protein's active

site.

Procedure:

Perform the docking calculation using specialized software such as AutoDock, GLIDE, or

Molegro Virtual Docker.[5][13]

The software will systematically sample various conformations and orientations of the

ligand within the grid box.[13]

A scoring function is used to calculate the binding affinity (e.g., in kcal/mol) for each

generated pose.[13]

5. Analysis of Results:

Objective: To evaluate the docking results and identify the most probable binding mode.

Procedure:

Analyze the docked poses based on their docking scores or binding energies. The pose

with the most favorable score is typically considered the best prediction.[13]

Visualize the best-docked pose to examine the intermolecular interactions between the

ligand and the protein's active site residues.

Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi

stacking, which stabilize the ligand-protein complex.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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